molecular formula C7H8F2N2O3S B13140263 3-(Difluoromethoxy)benzenesulfonohydrazide

3-(Difluoromethoxy)benzenesulfonohydrazide

Cat. No.: B13140263
M. Wt: 238.21 g/mol
InChI Key: LIABABWEYIHRSQ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzenesulfonohydrazide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further connected to a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 3-(Difluoromethoxy)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under mild conditions to ensure high yield and purity . The general reaction scheme is as follows:

    Starting Materials: 3-(Difluoromethoxy)benzenesulfonyl chloride and hydrazine hydrate.

    Reaction Conditions: The reaction is performed in water at room temperature.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfonyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the difluoromethoxy group.

Scientific Research Applications

3-(Difluoromethoxy)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include:

    Enzyme Inhibition: The sulfonohydrazide group can bind to the active site of enzymes, inhibiting their activity.

    Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

3-(Difluoromethoxy)benzenesulfonohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8F2N2O3S

Molecular Weight

238.21 g/mol

IUPAC Name

3-(difluoromethoxy)benzenesulfonohydrazide

InChI

InChI=1S/C7H8F2N2O3S/c8-7(9)14-5-2-1-3-6(4-5)15(12,13)11-10/h1-4,7,11H,10H2

InChI Key

LIABABWEYIHRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN)OC(F)F

Origin of Product

United States

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